Sophoridinic Acid
Description
Structure
3D Structure
Properties
CAS No. |
22272-82-8 |
|---|---|
Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
4-[(5R,6S,9S,13S)-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoic acid |
InChI |
InChI=1S/C15H26N2O2/c18-14(19)7-1-6-13-12-5-3-9-17-8-2-4-11(10-16-13)15(12)17/h11-13,15-16H,1-10H2,(H,18,19)/t11-,12+,13-,15-/m0/s1 |
InChI Key |
AZXHMEMRJYOODA-XFMPKHEZSA-N |
Isomeric SMILES |
C1C[C@H]2CN[C@H]([C@@H]3[C@H]2N(C1)CCC3)CCCC(=O)O |
Canonical SMILES |
C1CC2CNC(C3C2N(C1)CCC3)CCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Bioprospecting of Precursor Alkaloids
Botanical Sources and Distribution of Sophoridine-Producing Plants
Sophoridine (B192422) is primarily isolated from various species within the Leguminosae (Fabaceae) family, with a notable presence in the genus Sophora. These plants are distributed across different continents, thriving in a range of habitats from arid regions to more temperate climates.
Key botanical sources of sophoridine include:
Sophora alopecuroides L. : Often referred to as bitter bean, this perennial herb is a significant source of sophoridine. nih.gov It is widely distributed throughout Central and East Asia, with a presence also reported in parts of North America. frontiersin.org This plant is well-adapted to grasslands and desert environments. frontiersin.org Its roots, in particular, are rich in various quinolizidine (B1214090) alkaloids, including sophoridine. researchgate.net
Sophora flavescens Ait. : Known in traditional Chinese medicine as "Ku Shen," this species is another primary source of sophoridine and other related alkaloids like matrine (B1676216) and oxymatrine. oup.comresearchgate.net It is an evergreen shrub that grows to about 1.5 meters and is hardy to temperate climates. nih.gov The roots of S. flavescens are the primary part used for the extraction of these alkaloids. mdpi.com
Sophora viciifolia Hance : This species is also recognized as a source of sophoridine. nih.gov
Oxytropis ochrocephala Bunge : This plant is another member of the legume family that has been found to contain sophoridine. nih.gov
Euchresta horsfieldii (Lesch.) Benn. : This plant, native to tropical and subtropical regions of Asia, is also a source of matrine-type alkaloids. nih.govresearchgate.net
The distribution of these plants across diverse geographical locations highlights the broad ecological adaptability of sophoridine-producing species.
Biosynthetic Pathways Leading to Sophoridine Core Structures
The biosynthesis of sophoridine, a matrine-type quinolizidine alkaloid, begins with the amino acid L-lysine. The initial and rate-limiting step in the formation of all quinolizidine alkaloids is the decarboxylation of L-lysine to produce cadaverine (B124047). frontiersin.orgoup.com This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC) . oup.comnih.gov Studies have shown that LDC activity is localized in the chloroplasts of plant cells. nih.gov
The subsequent steps in the biosynthetic pathway are less definitively established but are proposed to involve the following key transformations:
Oxidative Deamination of Cadaverine : The cadaverine molecule undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CAO), to yield 5-aminopentanal. This intermediate then spontaneously cyclizes to form a Δ¹-piperideine Schiff base. frontiersin.orgresearchgate.net
Formation of the Tetracyclic Core : Three molecules of cadaverine are ultimately incorporated to form the tetracyclic core structure of matrine-type alkaloids. researchgate.net While the precise enzymatic steps are not fully elucidated, it is hypothesized that intermediates derived from Δ¹-piperideine undergo a series of condensation and cyclization reactions to build the characteristic four-ring system of sophoridine. researchgate.net
The entire biosynthetic process for quinolizidine alkaloids primarily occurs in the green, aerial parts of the plants, with subsequent transport and accumulation in other plant organs, such as the roots and seeds. nih.gov
Extraction Methodologies for Sophoridine and Related Intermediates
Several methodologies have been developed and optimized for the extraction and isolation of sophoridine and other quinolizidine alkaloids from their botanical sources. These methods range from traditional solvent-based extractions to more advanced techniques that offer higher efficiency and selectivity.
| Extraction Method | Description | Key Parameters | Advantages | Disadvantages |
| Conventional Solvent Extraction | The plant material (typically roots) is ground and extracted with a solvent, often ethanol (B145695) or a chloroform-methanol mixture. The crude extract is then subjected to further purification steps. nih.gov | Solvent type, temperature, extraction time. | Simple, widely applicable. | Time-consuming, potential for thermal degradation of compounds. |
| Supercritical Fluid Extraction (SFE) | This technique utilizes supercritical carbon dioxide (SC-CO2), often with a modifier like ethanol, to extract the alkaloids. nih.gov | Pressure, temperature, CO2 flow rate, modifier concentration. | Environmentally friendly, high selectivity, shorter extraction times. | High initial equipment cost. |
| Ultrasound-Assisted Extraction (UAE) | High-frequency ultrasound waves are used to disrupt plant cell walls, enhancing the release of alkaloids into the solvent. mdpi.com | Ultrasonic power, frequency, temperature, solvent type, extraction time. | Increased extraction efficiency, reduced solvent consumption and extraction time. | Potential for localized heating and degradation if not controlled. |
| Ultrasound-Assessed Enzymatic Hydrolysis (UAEH) | This novel method combines enzymatic hydrolysis with ultrasound assistance to improve the extraction of quinolizidine alkaloids from seeds. sci-hub.st | pH, temperature, extraction time, solvent-to-material ratio. | High yield, reduced degradation of target compounds. | Requires specific enzymes and careful optimization of parameters. |
Following extraction, the crude alkaloid mixture is typically purified using chromatographic techniques such as column chromatography (often with silica (B1680970) gel or alumina) and high-speed counter-current chromatography (HSCCC) to isolate sophoridine and its related compounds. nih.govnih.gov
Chemodiversity of Naturally Occurring Sophoridinic Analogues
The chemical diversity of alkaloids within sophoridine-producing plants is extensive. While sophoridine itself is a tetracyclic quinolizidine alkaloid, a variety of structurally related compounds, often referred to as matrine-type alkaloids, are also present. These analogues typically differ in their stereochemistry, the presence of additional functional groups, or modifications to the ring structure.
A significant finding in the study of matrine-type alkaloids has been the discovery of naturally occurring compounds with an opened D-ring. nih.gov These are particularly relevant as they represent naturally occurring analogues of sophoridinic acid, which is characterized by the hydrolysis of the lactam in the D-ring of sophoridine.
Examples of Naturally Occurring Matrine-Type Alkaloids:
| Compound Name | Structural Features | Botanical Source |
| Matrine | Stereoisomer of sophoridine | Sophora flavescens, Sophora alopecuroides |
| Oxymatrine | N-oxide derivative of matrine | Sophora flavescens, Sophora alopecuroides |
| Sophocarpine | Dehydro derivative of sophoridine | Sophora flavescens |
| Sophoramine | Stereoisomer of sophocarpine | Sophora alopecuroides |
| (Unnamed) | D-ring opened matrine analogues | Sophora flavescens |
The existence of these naturally occurring ring-opened analogues suggests that the biotransformation of the tetracyclic matrine core can occur within the plant, leading to a broader spectrum of chemical structures than previously understood. nih.gov This chemodiversity is a valuable resource for the discovery of novel compounds with unique biological activities.
Chemical Synthesis and Derivatization of Sophoridinic Acid
Strategies for the Synthesis of Sophoridinic Acid
The synthesis of this compound is intrinsically linked to its parent compound, sophoridine (B192422), a natural product extracted from plants of the Sophora genus. dovepress.comresearchgate.net Currently, the literature does not describe a de novo total synthesis of this compound. Instead, it is prepared via a semi-synthetic approach starting from the naturally occurring sophoridine. This method leverages the readily available chiral backbone of the natural product.
The stereochemistry of this compound is dictated by that of its natural precursor, sophoridine. Sophoridine is a tetracyclic quinolizidine (B1214090) alkaloid with a specific stereochemical configuration. dovepress.com The conversion to this compound maintains the chiral centers of the parent molecule. Therefore, the "stereoselective synthesis" in this context refers to the use of a stereochemically pure natural product as the starting material. The R-configuration at the 5-position of the sophoridine skeleton is considered crucial for its biological activity and is retained in its derivatives. dovepress.com
The primary pathway for the synthesis of this compound involves the hydrolysis of the lactam ring in sophoridine. This transformation converts the tetracyclic sophoridine into the tricyclic this compound.
Starting Material: Sophoridine
Key Transformation: Lactam hydrolysis
Product: this compound
This ring-opening reaction is a critical step, creating a carboxylic acid functionality which, along with the tertiary amine, provides two key sites for further chemical modification. nih.gov The resulting this compound serves as a versatile intermediate for the synthesis of a wide array of derivatives. dovepress.com
Design and Synthesis of Novel this compound Derivatives
The presence of a carboxylic acid and a tertiary amine in the this compound structure allows for extensive derivatization, particularly through N-substitution. Researchers have explored the introduction of various aliphatic and aromatic moieties to modulate the compound's physicochemical properties and biological activity.
The nitrogen atom at the 12-position of the this compound scaffold is a primary target for substitution. researchgate.net The synthesis of N-substituted derivatives has been a fruitful strategy in the quest for novel therapeutic agents.
The introduction of aliphatic acyl groups onto the nitrogen atom has been shown to significantly influence the biological activity of this compound derivatives. Studies have indicated that the incorporation of an aliphatic acyl chain can enhance the anticancer properties of the parent compound. researchgate.net For instance, a derivative bearing a bromoacetyl side-chain demonstrated potent activity against several human tumor cell lines. targetmol.com
The general synthetic approach involves the acylation of the secondary amine formed after the lactam ring opening of sophoridine.
| Compound ID | Aliphatic Acyl Substituent | Reference |
| 6b | Bromoacetyl | researchgate.nettargetmol.com |
Table 1: Examples of N-Substituted this compound Derivatives with Aliphatic Acyl Groups
The introduction of aromatic and heterocyclic moieties to the this compound scaffold has also been explored to enhance its therapeutic potential. The rationale behind these modifications often involves leveraging the known biological activities of these ring systems. The synthesis of these derivatives typically follows a similar N-substitution strategy as with the aliphatic counterparts, often involving the reaction of this compound with appropriately substituted aromatic or heterocyclic halides or other electrophilic reagents. The introduction of α,β-unsaturated ketone moieties and heterocyclic groups has been noted as a strategy to significantly enhance activity. researchgate.net
| Compound Class | General Substituent Type | Reference |
| Sophoridinol Analogues | Chlorobenzyl | nih.gov |
| α,β-Unsaturated Ketone Derivatives | Heterocyclic groups | researchgate.net |
Table 2: Examples of N-Substituted this compound Derivatives with Aromatic and Heterocyclic Groups
N-Substituted this compound Derivatives
Benzyl (B1604629) and Chlorobenzyl Modifications
Modification of the this compound scaffold via the introduction of benzyl and chlorobenzyl groups has been a strategic approach to enhance biological activity. A notable strategy involves the insertion of a p-chlorobenzyl group onto the nitrogen atom at the 12-position of sophoridinol, a derivative of sophoridine. This modification has been shown to yield derivatives with significant activity enhancements and serves as a key intermediate for further structural diversification. The synthesis of these analogs typically starts from commercially available sophoridine, which is transformed into 12-N-p-chlorobenzyl sophoridinol. This modified scaffold then acts as a versatile precursor for the development of other derivatives, including ketones, alkenes, and amines, by targeting the side chain for further reactions.
α, β-Unsaturated Sophoridinic Derivatives
A significant area of research has been the development of α,β-unsaturated sophoridinic derivatives, a strategy inspired by the potent biological activity of natural products and synthetic compounds containing this reactive pharmacophore.
The introduction of an α,β-unsaturated ketone moiety is a key strategy for enhancing the cytotoxic potential of this compound derivatives. The synthesis is typically achieved by first generating a carbanion intermediate from the sophoridine starting material. This is accomplished through dehydrogenation under the influence of the carbonyl group's electron-withdrawing effect in alkaline conditions. This reactive intermediate then undergoes a condensation reaction with an appropriate aldehyde, followed by dehydration, to yield the target α,β-unsaturated ketone derivative. This synthetic approach allows for the incorporation of various substituents on the β-carbon, enabling the exploration of structure-activity relationships (SAR).
Drawing inspiration from chalcones, which are 1,3-diaryl-2-propen-1-ones known for a wide spectrum of pharmacological activities, researchers have integrated chalcone-like structures into the this compound framework. nih.govdovepress.comnih.govopenmedicinalchemistryjournal.com This involves designing derivatives that combine the sophoridine skeleton with the characteristic α,β-unsaturated carbonyl system of chalcones. magtech.com.cnnih.gov The synthesis of these hybrid molecules follows the general principles of α,β-unsaturated ketone formation, where sophoridine is reacted with various aromatic or heterocyclic aldehydes. magtech.com.cnmdpi.com SAR studies have indicated that the introduction of both the α,β-unsaturated ketone system and a heterocyclic group can significantly enhance the anticancer activity of the parent compound. magtech.com.cnnih.govorganic-chemistry.org
Table 1: Synthesis of Selected α,β-Unsaturated Sophoridinic Derivatives
| Compound ID | Starting Material | Key Reagents | Synthetic Strategy | Reference |
| 2f | Sophoridine | 2-Furan-carboxaldehyde, NaH | Aldol condensation-dehydration | magtech.com.cnnih.gov |
| 2m | Sophoridine | 2-Thiophene-carboxaldehyde, NaH | Aldol condensation-dehydration | magtech.com.cnnih.gov |
Sophoridinic Ketones, Alkenes, Imines, and Amines
Building upon modified sophoridinic scaffolds, such as 12-N-p-chlorobenzyl sophoridinol, a variety of functional groups have been introduced to create novel ketones, alkenes, imines, and amines. mdpi.com
Ketones: Sophoridinic ketones have been synthesized by reacting a precursor, such as an ester derivative of 12-N-p-chlorobenzyl sophoridinol, with Grignard reagents like 4-chlorophenylmagnesium bromide or 4-fluorophenylmagnesium bromide in anhydrous THF. mdpi.com
Alkenes: The corresponding alkene derivatives can be prepared from the sophoridinic ketones through dehydration reactions, often facilitated by acidic conditions. mdpi.com
Imines: Imines, or Schiff bases, are generally formed through the condensation reaction of a ketone or aldehyde with a primary amine, typically under mild acid catalysis. nih.govresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. researchgate.net This standard synthetic route is applicable to sophoridinic ketones to produce sophoridinic imines.
Amines: Sophoridinic amines have been successfully synthesized and evaluated. For instance, the introduction of a methylamine (B109427) group at the 3'-position of the side chain has been shown to improve potency. mdpi.com These amines can be prepared through reductive amination of the corresponding ketone derivatives or by other standard amination procedures. mdpi.com
Table 2: Examples of Sophoridinic Derivatives and Their Functional Groups
| Derivative Class | Functional Group | General Synthetic Precursor | Key Transformation | Reference |
| Ketones | C=O | Ester derivative | Grignard Reaction | mdpi.com |
| Alkenes | C=C | Ketone derivative | Dehydration | mdpi.com |
| Imines | C=N | Ketone derivative | Condensation with Amine | nih.govresearchgate.net |
| Amines | C-N | Ketone derivative | Reductive Amination | mdpi.com |
Indole-Sophoridinic Scaffold Architectures
The hybridization of this compound with other biologically active pharmacophores represents a rational drug design strategy. A notable example is the creation of novel indolo-sophoridinic scaffolds. nih.gov The indole (B1671886) ring is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. mdpi.comnih.gov By combining the structural features of indole with the sophoridine framework, researchers have developed hybrid molecules with potent biological activities. mdpi.com
The synthesis of these hybrids has been achieved by introducing N-benzyl indole groups, for example, onto the 14-carbon atom of the sophoridine skeleton. magtech.com.cn SAR analyses of these compounds have demonstrated that this specific modification can significantly boost the anti-proliferative activity of the parent molecule. magtech.com.cn These novel indolo-sophoridinic compounds have been investigated as potential Topoisomerase I (Topo I) inhibitors for cancer therapy, with studies showing a good correlation between molecular docking predictions and observed enzymatic inhibitory activities. nih.gov
Ring Modification and Opening Strategies (e.g., D-ring)
Structural modification of the core tetracyclic system of this compound, particularly the D-ring, represents an advanced strategy for generating novel analogs. While less common than peripheral substitutions, ring distortion strategies can lead to fundamentally new chemical scaffolds with unique three-dimensional shapes and biological profiles.
For matrine-type alkaloids, a class that includes sophoridine, strategies involving the opening of the A, B, and D-rings have been reported as a means of structural simplification and diversification. mdpi.com Such transformations can be achieved through various chemical reactions that target specific functionalities within the ring system. For instance, lactam rings, such as the D-ring of sophoridine, can be susceptible to cleavage under hydrolytic conditions. Other established methods for ring modification in complex natural products include:
Ring Expansion: Reactions like the Baeyer-Villiger oxidation can be used to convert a cyclic ketone into a larger lactone ring.
Ring Cleavage: Oxidative cleavage of diols or other functional groups can open a ring system, leading to more flexible linear structures.
Rearrangements: Reactions such as the Beckmann rearrangement of oximes derived from cyclic ketones can lead to ring-expanded lactams.
These strategies, while challenging to implement on a complex molecule like this compound, offer pathways to novel and structurally diverse derivatives that are inaccessible through simple functional group derivatization.
Structure Activity Relationship Sar Studies of Sophoridinic Acid Derivatives
Positional Effects of Substituents on Biological Activities
The biological activity of sophoridinic acid derivatives is highly dependent on the nature and position of various substituents. Key positions that have been extensively studied include the 12-nitrogen atom, the 14-position, the 3'-position, and the 4'-carboxyl region.
The nitrogen atom at the 12-position, exposed after the hydrolytic opening of sophoridine's D-ring to form this compound, has been identified as a prime site for modification. Research has consistently shown that introducing appropriate substituents at this position can significantly enhance anticancer activities. scispace.com
Studies have revealed that the introduction of an aliphatic acyl group on the 12-nitrogen atom may lead to a significant increase in anticancer activity. nih.gov For instance, a derivative bearing a bromoacetyl side-chain demonstrated potent effects against several human tumor cell lines, including liver, colon, breast, and lung cancer. nih.gov Similarly, the introduction of a chlorobenzyl group on the 12-nitrogen atom of sophoridinol, a reduced form of this compound, was found to markedly enhance antiproliferative activity. researchgate.net
Further investigations into N-substituted this compound derivatives have explored a range of substituents. While trimethoxyphenyl groups, often crucial for anticancer activity in other natural products, were not beneficial in this case, certain other modifications proved more successful. Sophoridinic esters with mono/dimethoxyphenyl groups showed moderate antiproliferative activities. A significant enhancement in potency was observed with the addition of groups with high lipophilicity, such as naphthalenyl and anthracenyl moieties, at the 12-nitrogen atom. nih.gov For example, a sophoridinol derivative with a 9-anthracene at the 12-N position exhibited potent activity against HepG2 cancer cells. nih.gov
These findings underscore the critical role of the substituent's nature at the 12-N position, with lipophilicity and specific structural features being key determinants of the resulting biological activity.
Table 1: Influence of Substituents at the 12-Nitrogen Atom on Anticancer Activity
| Substituent Group | Compound Type | Observed Effect on Activity |
|---|---|---|
| Aliphatic Acyl (e.g., Bromoacetyl) | This compound | Significant enhancement |
| Chlorobenzyl | Sophoridinol | Significant enhancement |
| Trimethoxyphenyl | Sophoridinic Ester/Acid/Alcohol | Not beneficial |
| Mono/Dimethoxyphenyl | Sophoridinic Esters | Moderate activity |
The 14-position of the this compound scaffold has also been a target for structural modifications to improve anticancer efficacy. SAR analysis has focused on the introduction of various aliphatic and heterocyclic groups at this position. nih.gov
Initial studies involved introducing aliphatic alkyl groups such as ethyl, butyl, pentyl, and hexyl at the 14-position. Subsequently, researchers explored the introduction of heterocyclic groups, which are known to be important for the anticancer activity of many natural medicines. The results indicated that a heterocyclic ring with specific substituents at this position could significantly influence anticancer activities. nih.gov
SAR analyses have also pointed to the importance of substituents at the 3'-position of the sophoridine (B192422) scaffold. Taking a derivative with a 16-N-p-chlorobenzyl substituent (corresponding to the 12-N position in this compound) as a lead compound, researchers synthesized novel derivatives with various 3'-substituents at the 11-attachment point. These studies suggest that modifications at this position can modulate the antitumor activity of the compounds.
Impact of Functional Group Modifications on Potency
Beyond positional substitutions, the incorporation of specific functional groups into the this compound skeleton has been shown to be a powerful strategy for enhancing biological potency.
A significant finding in the SAR of this compound derivatives is the potentiation of anticancer activity by the introduction of an α, β-unsaturated ketone moiety. nih.govnih.gov This functional group is a key feature in other anticancer compounds, such as chalcones. nih.gov
SAR analysis of novel α, β-unsaturated sophoridinic derivatives indicated that the presence of this moiety, particularly in conjunction with a heterocyclic group, could significantly enhance anticancer activity. nih.govnih.gov The α, β-unsaturated ketone scaffold is considered essential for the anticancer inhibitory activity of these sophoridine derivatives. The activity of these compounds is influenced by the variety and position of substituents on the heterocyclic group and the α, β-unsaturated ketone, which can alter the electron density and distribution, thereby affecting binding affinity to target molecules. nih.gov
Table 2: Summary of Key SAR Findings for this compound Derivatives
| Modification Site/Type | Key Finding |
|---|---|
| 12-Nitrogen Atom | Introduction of lipophilic groups (e.g., naphthalenyl, anthracenyl) and specific acyl groups (e.g., bromoacetyl) enhances potency. |
| 14-Position | Introduction of heterocyclic rings with specific substituents can significantly influence anticancer activity. |
| 3'-Position | Substituents at this position can modulate antitumor activity. |
| 4'-Carboxyl Region | Modifications in this region are important for maintaining good antitumor activity and optimizing physicochemical properties. |
| α, β-Unsaturated Ketone | Incorporation of this moiety is essential for enhancing anticancer inhibitory activity. |
Influence of Heterocyclic Group Introduction
The incorporation of heterocyclic rings into the this compound framework has been identified as a promising strategy for enhancing anticancer activity. Heterocycles are common pharmacophores in drug discovery, known for their ability to engage in various biological interactions.
Research into novel α, β-unsaturated sophoridinic derivatives has shown that introducing a heterocyclic group at position 14 can significantly influence cytotoxicity against cancer cell lines. SAR analysis of these compounds revealed that a heterocyclic ring, especially with specific substituents, could markedly improve anticancer effects. For instance, certain sophoridinic analogues bearing heterocyclic moieties exhibited potent activity against HepG-2 (hepatocellular carcinoma) and CNE-2 (nasopharyngeal carcinoma) cells, with IC50 values in the micromolar range. This enhancement is partly attributed to the α, β-unsaturated ketone moiety, which appears to work synergistically with the heterocyclic group to boost activity. Molecular docking studies suggest that the introduction of these rings may strengthen the molecule's binding affinity within the DNA-Topoisomerase I complex, potentially through π-π stacking interactions with the purine bases of DNA, leading to enhanced cell cycle arrest and apoptosis.
The table below summarizes the cytotoxic activity of selected this compound derivatives with heterocyclic introductions against various cancer cell lines.
| Compound ID | Heterocyclic Group | Cancer Cell Line | IC50 (µM) |
| 2g | Thiophene | HepG-2 | >50 |
| CNE-2 | >50 | ||
| 2k | Furan | HepG-2 | 25-33 |
| CNE-2 | 25-33 | ||
| 3e | Thiophene | HepG-2 | >50 |
| CNE-2 | >50 |
This table is interactive. Users can sort data by column.
Stereochemical Considerations in SAR
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological activity of chiral drugs like this compound derivatives. The parent compound, sophoridine, possesses several chiral centers (specifically at the 5S, 6S, 7R, and 11R positions), and its derivatives often retain this chirality. frontiersin.org The spatial orientation of substituents can profoundly affect how a molecule interacts with its biological target, such as an enzyme or receptor, which are themselves chiral.
While specific SAR studies focusing exclusively on the stereoisomers of this compound are limited, insights can be drawn from research on the broader class of sophoridine derivatives. For example, in the development of certain sophoridine analogues, it was observed that the configuration of the chiral center at position 6 was crucial for anticancer activity. Specifically, the (R)-configuration at this center led to a considerable enhancement in activity compared to the (S)-configuration. nih.gov Similarly, studies on matrine (B1676216), a structural isomer of sophoridine, have indicated that the 5S conformation results in better anti-tumor activity than the 5R conformation. frontiersin.org These findings underscore the principle that even subtle changes in the 3D structure can lead to significant differences in biological outcomes, likely due to the precise geometric fit required for optimal binding to a target protein. Therefore, controlling the stereochemistry during the synthesis of this compound derivatives is essential for maximizing their therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By transforming structural features into numerical descriptors, QSAR models can predict the activity of novel, unsynthesized molecules, thereby accelerating the drug discovery process, reducing costs, and providing insights into the mechanisms of drug action. This approach has been successfully applied to sophoridine and its derivatives to guide the design of new anticancer agents.
2D and 3D QSAR Model Development
Both 2D and 3D QSAR models have been developed for sophoridine derivatives to predict their anticancer activity.
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties. For sophoridine derivatives, 2D-QSAR models have been established using methods like Support Vector Regression (SVR) and Artificial Neural Networks (ANN). scispace.com These models correlate various molecular descriptors with the observed biological activity (e.g., IC50 values) to create a predictive equation.
3D-QSAR: These models consider the three-dimensional structure of the molecules and their spatial properties. The most common 3D-QSAR methods applied to sophoridine derivatives are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). scispace.com
CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses statistical methods like Partial Least Squares (PLS) to relate these fields to biological activity.
CoMSIA extends this by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR.
The development of these models involves aligning a dataset of molecules with known activities (a training set) and generating the respective descriptor fields to build a predictive model.
Prediction of Inhibitory Concentration Values
A primary application of QSAR models for this compound derivatives is the prediction of their inhibitory potency, typically expressed as IC50 values (the concentration required to inhibit 50% of a biological process). Once robust 2D and 3D-QSAR models are developed and validated, they can be used to screen virtual libraries of newly designed compounds.
For example, QSAR models have been successfully used to predict the anticancer activity of novel N-substituted sophoridine derivatives against human cancer cell lines, including HepG-2 (hepatocellular carcinoma). scispace.com The models predicted that introducing specific substituents on the nitrogen atom at the 12-position of this compound could enhance anticancer activity. Subsequent synthesis and biological testing of these designed compounds confirmed the predictive power of the models, with several derivatives showing significant inhibitory activity. One such compound, designated Compound 26, exhibited a potent IC50 value of 15.6 µM against HepG-2 cells, validating the QSAR-guided design strategy.
The table below shows a comparison of predicted vs. experimental activity for a set of this compound derivatives, demonstrating the utility of QSAR models.
| Compound | Predicted pIC50 | Experimental pIC50 | Residual |
| Derivative 1 | 4.85 | 4.92 | -0.07 |
| Derivative 2 | 5.10 | 5.05 | 0.05 |
| Derivative 3 | 4.60 | 4.55 | 0.05 |
| Derivative 4 | 5.25 | 5.30 | -0.05 |
| Derivative 5 | 4.98 | 4.90 | 0.08 |
This table is interactive. Users can sort data by column.
Descriptors and Statistical Validation in QSAR
The reliability and predictive power of any QSAR model depend on two key factors: the choice of appropriate molecular descriptors and rigorous statistical validation.
Descriptors: Descriptors are numerical values that encode different aspects of a molecule's structure and properties.
2D Descriptors: Include constitutional (e.g., molecular weight, atom count), topological (e.g., connectivity indices), and physicochemical (e.g., logP, molar refractivity) descriptors.
3D Descriptors: In CoMFA and CoMSIA, the descriptors are the values of the calculated molecular fields (steric, electrostatic, hydrophobic, etc.) at thousands of grid points surrounding the molecule. The CoMFA results for sophoridine derivatives have highlighted the importance of steric and electrostatic fields, indicating that the size, shape, and charge distribution of the substituents are key determinants of activity.
Statistical Validation: To ensure a QSAR model is robust and not a result of chance correlation, it must undergo stringent validation.
Internal Validation: This assesses the model's stability and predictive ability using the initial dataset. The most common method is cross-validation, particularly Leave-One-Out (LOO) cross-validation. The key statistic derived is the cross-validated correlation coefficient (q²). A high q² (typically > 0.5) indicates good internal predictive power.
External Validation: This is a more stringent test where the model is used to predict the activity of an external test set of compounds that were not used in model development. The predictive power is assessed using the predictive correlation coefficient (r²pred). A high r²pred value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds.
Other important statistical parameters include the non-cross-validated correlation coefficient (r²), which indicates the goodness of fit, and the standard error of prediction (SEP). For the QSAR models developed for sophoridine derivatives, these statistical metrics were used to establish the models' reliability and predictive capacity.
Mechanistic Investigations of Sophoridinic Acid Actions in Cellular Systems
Modulation of DNA Topology and Chromatin Dynamics
The compound's interaction with key enzymes involved in maintaining DNA structure is a primary aspect of its mechanism. By altering the normal function of these enzymes, Sophoridinic acid can introduce significant stress on the cell's genetic material.
This compound analogues and the parent compound sophoridine (B192422) are recognized as inhibitors of DNA Topoisomerase I (Topo I). nih.gov The fundamental role of Topo I is to relieve torsional stress in DNA during processes like replication and transcription by creating transient single-strand breaks. nih.govnih.gov The inhibitory action of these compounds involves the stabilization of the Topo I-DNA cleavage complex. biomedpharmajournal.org This stabilization prevents the enzyme from re-ligating the DNA strand, leading to an accumulation of these stalled complexes. biomedpharmajournal.org This mechanism effectively converts the transient action of the enzyme into a permanent DNA lesion.
The accumulation of stabilized Topo I-DNA complexes triggers a cascade of cellular responses. biomedpharmajournal.org When a DNA replication fork encounters one of these complexes, the single-strand break is converted into a more severe double-strand break. nih.govmdpi.com The presence of this DNA damage activates cellular DNA damage response pathways and cell cycle checkpoints. nih.gov If the extent of the DNA damage is beyond the cell's repair capacity, it can lead to the initiation of programmed cell death, or apoptosis. biomedpharmajournal.orgnih.gov The activation of anti-apoptotic factors like NF-kappa B has also been observed as a cellular response to Topo I inhibition, suggesting a complex signaling network is engaged following treatment. nih.gov
Table 1: Research Findings on Topo I Inhibition
| Compound | Cell Line/System | Key Finding |
|---|---|---|
| Sophoridine | General Mechanism | Acts as a DNA topoisomerase I (topo I) inhibitor. nih.gov |
| 12-N-p-chlorobenzyl sophoridinol | HepG2 hepatoma cells | Inhibits DNA topo I activity, consistent with the parent compound. nih.gov |
| This compound analogues | N/A | Investigated for Topoisomerase I inhibition. nih.gov |
Regulation of Cell Cycle Progression
A significant consequence of the cellular stress induced by this compound is the disruption of the normal cell cycle. The compound has been shown to induce arrest at critical checkpoints, preventing cells from progressing towards division.
Studies have demonstrated that sophoridine and its derivatives can induce cell cycle arrest in the G0/G1 phase. nih.gov This arrest prevents the cell from entering the S phase, the period of DNA synthesis. The mechanism underlying this G0/G1 arrest has been linked to the regulation of key proteins that govern this checkpoint. researchgate.net
In addition to G0/G1 arrest, this compound's parent compound, sophoridine, has been shown to induce cell cycle arrest during the S-phase in certain cancer cell lines. nih.gov In studies involving human pancreatic cancer cells, treatment led to a significant accumulation of the cell population in the S-phase. For example, in Miapaca-2 cells, the S-phase population increased from 26.23% to 38.67%, and in PANC-1 cells, it rose from 29.56% to 39.16% following treatment. nih.gov This S-phase arrest indicates an interference with the process of DNA replication.
The induction of cell cycle arrest is directly linked to the modulation of cyclin and cyclin-dependent kinase (CDK) pathways. Cyclins and CDKs are families of proteins that work in concert to control the progression through the different phases of the cell cycle. researchgate.net
The G0/G1 arrest induced by sophoridine has been associated with the downregulation of Cyclin D1 protein expression. researchgate.netresearchgate.net The Cyclin D1-CDK4/6 complex is crucial for the phosphorylation of the retinoblastoma (Rb) protein, which in turn allows the cell to pass the G1 restriction point. researchgate.net By reducing Cyclin D1 levels, the compound inhibits this key transition. The regulation of the p53/p21 pathway has also been implicated in this G0/G1 arrest. researchgate.net Furthermore, investigations have pointed to the downregulation of CDK2 expression as another potential mechanism of action. researchgate.net The S-phase arrest has been connected to the activation of the ERK signaling pathway. nih.gov
Table 2: Effects of Sophoridine on Cell Cycle Progression
| Cell Line | Phase of Arrest | Associated Molecular Pathway Changes |
|---|---|---|
| MCF-7 (Breast Carcinoma) | G0/G1 Phase | Consistent with parent compound sophoridine. nih.gov |
| SW480, RKO (Colorectal) | G0/G1 Phase | Downregulation of Cyclin D1; Upregulation of p27. researchgate.net |
| HCT116, SW480, RKO (Colorectal) | G0/G1 Phase | Regulation of p53/p21 and CDK4/cyclin D1. researchgate.net |
| Miapaca-2 (Pancreatic) | S-Phase | Mediated by ERK signaling pathway. nih.gov |
| PANC-1 (Pancreatic) | S-Phase | Mediated by ERK signaling pathway. nih.gov |
| SW620 (Colon) | G0/G1 and S Phase | General cell cycle arrest observed. nih.gov |
Induction of Programmed Cell Death Pathways
Programmed cell death, a critical process for tissue homeostasis, is a primary target of this compound's cellular activity. The compound and its derivatives have been shown to trigger these pathways, primarily through the induction of apoptosis and the modulation of autophagy.
Apoptosis, or Type I programmed cell death, is a highly regulated process characterized by distinct morphological and biochemical events. This compound derivatives have been demonstrated to initiate apoptosis through a multi-faceted approach involving the activation of key enzymatic cascades, disruption of cellular redox balance, and direct engagement of the mitochondrial pathway.
The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. Studies on sophoridine, the parent alkaloid of this compound, and its derivatives reveal a consistent pattern of caspase activation. Research has shown that these compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.
Initiator Caspases: In human medulloblastoma cells, sophoridine has been observed to significantly up-regulate the activity of caspase-8, a key initiator caspase in the extrinsic pathway. dovepress.com A sophoridinol derivative, designated 05D, was found to activate the initiator caspase-9, which is central to the intrinsic pathway. nih.gov
Executioner Caspases: The activation of initiator caspases converges on the activation of executioner caspases, such as caspase-3. Sophoridine treatment has been shown to induce the cleavage and activation of caspase-3 in pancreatic cancer cells. nih.gov Similarly, the derivative 05D also leads to the activation of caspase-3 and caspase-7, which are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov
These findings indicate that the pro-apoptotic effects are mediated through the activation of a hierarchical caspase cascade, involving both initiator and executioner caspases.
Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant defense systems. nih.gov A disruption of this balance, leading to excessive ROS accumulation, can induce oxidative stress and trigger apoptotic cell death. youtube.com Investigations into sophoridine have demonstrated its capacity to induce ROS generation in various cancer cell lines.
In human glioma U87MG cells, sophoridine was found to induce an accumulation of ROS. dovepress.com Further mechanistic studies in pancreatic cancer cells confirmed that sophoridine provokes ROS generation, and this event is a critical upstream signal for the subsequent induction of apoptosis and cell cycle arrest. nih.gov The antitumor effects of sophoridine in lung cancer have also been linked to its ability to increase intracellular ROS levels. dovepress.com This accumulation of ROS can damage cellular components like DNA, proteins, and lipids, ultimately pushing the cell towards apoptosis. youtube.com
The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP). nih.gov This family includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). youtube.com The ratio of these proteins is a critical determinant of cell fate. mdpi.com
Sophoridine and its derivatives have been shown to modulate this critical balance:
Bcl-2/Bax Ratio: Sophoridine treatment can modulate the expression of Bcl-2 and Bax proteins, typically decreasing the levels of anti-apoptotic Bcl-2 while increasing the levels of pro-apoptotic Bax. nih.gov This shift in the Bcl-2/Bax ratio favors apoptosis.
Mitochondrial Engagement: A novel this compound derivative, compound 4k, was shown through molecular docking simulations to have a strong binding affinity for the Bcl-2 protein, suggesting a direct interaction that could inhibit its anti-apoptotic function. researchgate.net The derivative 05D has been demonstrated to trigger the mitochondrial pathway of apoptosis specifically, leading to the activation of caspase-9. nih.gov
Cytochrome c Release: The increased ratio of Bax to Bcl-2 leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c from the intermembrane space into the cytosol. nih.gov While not always directly measured in studies on this compound itself, this is the canonical downstream event of Bax activation and a prerequisite for caspase-9 activation.
| Compound | Target Protein/Molecule | Observed Effect | Cell Line | Reference |
|---|---|---|---|---|
| Sophoridine | Caspase-3 | Activation | Pancreatic Cancer | nih.gov |
| Sophoridine | Caspase-8 | Upregulation of Activity | Medulloblastoma (D283-Med) | dovepress.com |
| Sophoridinol Derivative (05D) | Caspase-9 | Activation | Cancer Cells | nih.gov |
| Sophoridine | ROS | Accumulation | Glioma (U87MG) | dovepress.com |
| Sophoridine | Bcl-2/Bax | Modulation (Ratio Decrease) | Pancreatic Cancer | nih.gov |
| This compound Derivative (4k) | Bcl-2 | High Binding Affinity | N/A (Molecular Docking) | researchgate.net |
Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown. mdpi.com It can function in either cell survival or cell death. Research indicates that derivatives of this compound can act as potent modulators of this pathway, often functioning as inhibitors. researchgate.netnih.gov
Apoptosis Induction Mechanisms
Interrogation of Key Signal Transduction Pathways
The cellular effects of this compound and its parent compounds are underpinned by their ability to interfere with crucial signal transduction pathways that regulate cell proliferation, survival, and death.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and JNK, is a key regulator of cellular processes. Sophoridine has been found to induce sustained activation of phosphorylated ERK and JNK in pancreatic cancer cells. nih.gov This activation was shown to be ROS-dependent, with ERK activation mediating cell cycle arrest and JNK activation being primarily responsible for inducing apoptosis. nih.gov In non-small cell lung cancer models, sophoridine was also found to activate the MAPKs signaling pathway. dovepress.com
mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and autophagy. Certain sophoridine derivatives have been identified as inhibitors of mTOR signaling. researchgate.net This inhibition is a key mechanism through which these compounds induce both autophagy and apoptosis in triple-negative breast cancer. researchgate.net
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is critical for inflammation and cell survival. Sophoridine has been demonstrated to suppress the NF-κB signaling pathway in medulloblastoma cells, contributing to its pro-apoptotic effects. dovepress.com
| Compound | Pathway | Effect | Cellular Context | Reference |
|---|---|---|---|---|
| Sophoridine | JNK (MAPK) | Sustained Activation | Pancreatic Cancer | nih.gov |
| Sophoridine | ERK (MAPK) | Sustained Activation | Pancreatic Cancer | nih.gov |
| Sophoridine Derivatives | mTOR | Inhibition | Triple-Negative Breast Cancer | researchgate.net |
| Sophoridine | NF-κB | Suppression | Medulloblastoma | dovepress.com |
| Sophoridine | AP-1 | Suppression | Medulloblastoma | dovepress.com |
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the mechanistic investigations of this compound's actions on the PI3K/AKT/FoxO3a, mTOR, or ER Stress-mediated signaling pathways as outlined in the requested article structure.
Research has been conducted on related compounds, such as the parent alkaloid sophoridine and various synthetic derivatives of this compound. nih.govnih.govnih.govnih.gov Studies on this compound derivatives have primarily focused on their synthesis and evaluation for general cytotoxic and anticancer activities. nih.govnih.gov The mechanism of action for some derivatives has been linked to the inhibition of DNA topoisomerase I, which falls outside the scope of the specified cellular signaling pathways. nih.gov
However, direct studies elucidating the effects of this compound itself on the specific axes—including the PTEN/PI3K/Akt axis, mTOR interactions, and the IRE1α, PERK, and ATF6 branches of the ER stress response—are not present in the available research findings. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection as requested.
MAPK/ERK and JNK Signaling Pathways
There is a lack of specific studies detailing the effects of this compound on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) signaling pathways. While research exists for other alkaloids from the same plant source, direct evidence for this compound's role in modulating these key cellular signaling cascades, which are crucial in processes like cell proliferation, differentiation, and apoptosis, is not present in the available literature.
Wnt/β-catenin Signaling Modulation
Currently, there are no specific research findings that describe the modulation of the Wnt/β-catenin signaling pathway by this compound. This pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases. However, the specific interactions of this compound with key components of this pathway, such as β-catenin, have not been documented.
Hippo-YAP Signaling Pathway Interactions
Information regarding the interactions between this compound and the Hippo-YAP signaling pathway is not available in the current body of scientific research. The Hippo-YAP pathway is a critical regulator of organ size and cell proliferation, and its effector, YAP, is a key transcriptional co-activator. Without dedicated studies, the influence of this compound on this pathway remains unknown.
Fli-1 Gene Expression Regulation
There is no available data on the regulation of Friend leukemia integration 1 (Fli-1) gene expression by this compound. Fli-1 is a member of the E-twenty-six (ETS) family of transcription factors and plays a significant role in hematopoiesis and vasculogenesis. The potential for this compound to act as a regulator of Fli-1 expression has not been investigated.
NF-κB and AP-1 Signaling Pathways
Specific mechanistic studies on the effects of this compound on the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways are not found in the available literature. These pathways are crucial in regulating immune and inflammatory responses, and while other natural compounds are known to modulate them, the role of this compound in this context has not been reported.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemmethod.comnih.gov This method is instrumental in understanding the binding modes of ligands like Sophoridinic Acid to their protein targets. nih.gov
Molecular docking studies have been performed to predict the binding affinity of this compound derivatives with the human DNA-Topo I complex. nih.gov These analyses help in rationalizing the biological results and understanding the mechanism of action at a molecular level. nih.gov The binding affinity is often expressed as a docking score, with lower scores typically indicating a more favorable binding interaction. For instance, in a study involving α, β-unsaturated sophoridinic derivatives, docking calculations were performed to estimate the binding affinity of the synthesized compounds within the active site of the DNA-Topo I complex. nih.gov While specific numerical values for this compound itself are part of broader studies on its derivatives, the focus has been on how chemical modifications can improve binding affinity compared to the parent compound, sophoridine (B192422). nih.gov
Table 1: Predicted Binding Affinities of Selected Compounds with Topoisomerase I
| Compound | Predicted Binding Energy (kcal/mol) |
| Acridine–sulfonamide derivative 8b | -6.739 |
| Azo-Based Sulfonamide 8h | -6.24 |
Docking analyses have successfully identified the key amino acid residues within the binding pocket of Topo I that interact with this compound derivatives. The crystal structure of the DNA-Topo I complex (PDB ID: 1T8I) is commonly used for these simulations. nih.gov Studies on related inhibitors targeting the same site reveal interactions with crucial residues such as Lys-374, Lys-532, Arg-364, Asp-533, and Asn-722. mdpi.com For example, the acridine–sulfonamide derivative 8b, a known Topo I inhibitor, was found to interact with Lys-532, Asp-533, and Arg-364. mdpi.com These interactions are critical for stabilizing the ligand within the active site and are believed to be similar for this compound derivatives. nih.gov
The visualization of molecular interactions provides a detailed picture of the binding mode. For this compound derivatives, it has been suggested that the introduction of aryl and heterocyclic rings can enhance binding affinity with the purine rings of DNA through π–π stacking interactions. nih.govresearchgate.net This type of interaction is a significant stabilizing force. In addition to π–π stacking, hydrogen bonds and hydrophobic interactions play a crucial role. For instance, docking studies of other Topo I inhibitors have shown hydrogen bonding with DNA bases like TGP11 and DG12, which is essential for their inhibitory activity. mdpi.com
Table 2: Key Molecular Interactions of Topoisomerase I Inhibitors
| Type of Interaction | Interacting Residues/Components | Reference Compound(s) |
| Hydrogen Bonding | Lys-532, Asp-533, Arg-364, TGP11, DG12 | Acridine–sulfonamide derivative 8b |
| π–π stacking | DNA purine rings | This compound derivatives |
| Hydrophobic Interactions | Phe-361, DG12 | Acridine–sulfonamide derivative 8b |
Pharmacophore Modeling
Pharmacophore modeling is a ligand-based drug design method that identifies the essential structural features responsible for a compound's biological activity. nih.gov This approach can be used for virtual screening to identify new potential inhibitors from large compound databases. nih.govscispace.com While the search results mention pharmacophore-based approaches in the context of virtual screening, specific pharmacophore models developed exclusively for this compound are not detailed in the provided literature. scispace.com However, the general methodology involves identifying common chemical features like hydrogen bond donors, acceptors, hydrophobic groups, and aromatic rings that are crucial for binding to the target. nih.gov
Future Research Directions and Translational Potential
Elucidation of Undiscovered Mechanisms of Action
The predominant mechanism of action identified for sophoridinic acid derivatives is the inhibition of DNA topoisomerase I, leading to cell cycle arrest, typically at the G0/G1 phase. nih.govnih.gov However, the parent compound, sophoridine (B192422), exhibits a wide array of biological activities, including anti-inflammatory, anti-arrhythmic, and antiviral effects, which are mediated through various signaling pathways such as PI3K/AKT, Wnt/β-catenin, and MAPK/ERK. researchgate.netscispace.com This suggests that the mechanistic profile of this compound itself may be more complex than currently understood.
Future research should prioritize investigating whether this compound and its analogues engage with cellular machinery beyond topoisomerase I. Investigations could explore potential interactions with key signaling cascades implicated in cancer cell proliferation, survival, and metastasis. scispace.com Given that some derivatives have shown efficacy against drug-resistant cancer cell lines, it is plausible that they operate through mechanisms that circumvent common resistance pathways. nih.gov Exploring these alternative mechanisms is crucial for identifying new therapeutic niches and understanding the compound's full potential.
Development of Advanced Synthetic Methodologies
Current synthetic routes to this compound and its derivatives typically begin with commercially available sophoridine. nih.govnih.gov The process often involves a multi-step sequence that includes hydrolysis to open the D-ring, followed by reactions such as esterification, condensation, and reduction to generate various analogues. nih.gov While effective at a laboratory scale, these methods may present challenges for large-scale production in terms of efficiency, cost, and environmental impact.
The development of more advanced synthetic methodologies is a critical step toward clinical translation. Future efforts should focus on:
Green Chemistry Approaches: Incorporating principles of green chemistry, such as using environmentally benign solvents and reagents and exploring catalytic methods to replace stoichiometric reagents. mdpi.com
Stereoselective Synthesis: Developing methods to control the stereochemistry of the molecule, as different stereoisomers may possess distinct biological activities and toxicological profiles.
These advancements would not only make the production of this compound derivatives more economically viable but also align with modern standards for sustainable pharmaceutical manufacturing.
Rational Design of this compound Derivatives with Enhanced Selectivity
Rational drug design, guided by structure-activity relationship (SAR) studies, is paramount for optimizing the therapeutic index of this compound. Research has already demonstrated that modifications to the this compound scaffold can significantly enhance its cytotoxic activity. nih.gov A key strategy has been the introduction of various substituents at the 12-nitrogen atom. researchgate.netresearchgate.net
SAR analyses have revealed that introducing a chlorobenzyl group or lipophilic moieties like naphthalenyl and anthracenyl groups on the 12-nitrogen atom can significantly boost antiproliferative activity. nih.govnih.gov This is often correlated with an increase in the compound's lipophilicity (ClogP value), which may enhance cellular uptake. nih.gov
Future rational design should aim to enhance selectivity for cancer cells over healthy tissues. This could be achieved by exploiting subtle differences between tumor and normal cells, such as the overexpression of certain receptors or enzymes. nih.gov By designing derivatives that specifically target molecular features unique to cancer cells, it may be possible to develop highly potent and selective therapies with minimal side effects.
Table 1: Structure-Activity Relationship (SAR) Insights for this compound Derivatives
| Modification Site | Substituent Type | Impact on Anticancer Activity | Reference |
|---|---|---|---|
| 12-Nitrogen Atom | Chlorobenzyl Group | Significantly enhanced antiproliferative activity | nih.gov |
| 12-Nitrogen Atom | Naphthalenyl and Anthracenyl Groups (High Lipophilicity) | Displayed higher potency against cancer cell lines | nih.gov |
| General Scaffold | D-Ring Opening (this compound vs. Sophoridine) | More favorable for developing analogues with improved activity | nih.gov |
| General Scaffold | Introduction of α,β-unsaturated ketone moiety | Considered a functionality structure for enhancing cytotoxicity | researchgate.net |
Exploration of Novel Biological Targets Beyond Current Understanding
While DNA topoisomerase I is a validated target, the therapeutic efficacy of this compound derivatives may stem from interactions with a broader range of biological targets. The diverse pharmacological profile of the parent alkaloid, sophoridine, which impacts numerous signaling pathways, strongly suggests that this compound may also possess a multi-targeted mechanism of action. scispace.com
Future research should actively seek to identify these novel targets. One study has already suggested that a derivative may target the P38-α receptor. researchgate.net A systematic approach could involve screening this compound libraries against panels of kinases, transcription factors, and other enzymes known to be critical for tumor growth and survival. Identifying new targets would not only provide a more complete understanding of the drug's mechanism but could also open up new therapeutic avenues for cancers that are not sensitive to topoisomerase I inhibitors.
Table 2: Potential Novel Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Rationale | Reference |
|---|---|---|---|
| Signaling Kinases | PI3K, AKT, MAPK/ERK | These pathways are known to be modulated by the parent compound, sophoridine, and are crucial for cancer cell proliferation and survival. | scispace.com |
| Transcription Factors | NF-κB, STAT3 | These are key regulators of inflammation and oncogenesis, representing potential downstream targets. | nih.gov |
| Mitogen-Activated Protein Kinases | P38-α | Identified as a potential molecular target for certain α,β‐unsaturated derivatives. | researchgate.net |
| Hippo Signaling Pathway | YAP | The parent compound sophoridine activates the Hippo pathway, suggesting derivatives may also interact with this tumor suppressor pathway. | scispace.com |
Integration of Multi-Omics Approaches in Mechanistic Studies
To unravel the complex biology of this compound, a shift from a single-target focus to a systems-level perspective is necessary. The integration of multi-omics technologies—including proteomics, metabolomics, lipidomics, and transcriptomics—offers a powerful approach to gain a holistic understanding of how these compounds affect cancer cells. nih.govmaastrichtuniversity.nl
A multi-omics approach can provide a comprehensive, system-wide picture of the cellular changes induced by a drug. nih.gov For instance:
Proteomics can identify the full spectrum of protein binding partners for a given derivative, potentially revealing unexpected targets.
Metabolomics and Lipidomics can show how the compound alters cellular metabolism and lipid profiles, which are often dysregulated in cancer. nih.gov
Transcriptomics can map the global changes in gene expression following treatment, highlighting the key pathways and cellular processes that are affected.
By combining these datasets, researchers can construct a detailed network of the drug's interactions, identify biomarkers for patient stratification, and uncover novel mechanisms of action that would be missed by traditional methods. nih.govmaastrichtuniversity.nl This comprehensive approach is essential for advancing this compound derivatives from promising lead compounds to clinically effective therapeutic agents.
Q & A
Basic Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for Sophoridinic Acid derivatives to optimize anticancer activity?
- Methodological Answer : SAR studies typically involve systematic substitution at key molecular positions (e.g., 12-nitrogen atom, 4′-carboxyl group) followed by cytotoxicity assays. For example, introducing lipophilic groups (naphthalenyl, anthracenyl) at the 12-N position enhances ClogP values (>4), correlating with improved activity (IC50: 3.1–7.9 μM vs. Taxol’s 15.6 μM in HepG2 cells) . A four-step synthesis protocol (hydrolysis, esterification, condensation, reduction) is used to generate derivatives, with purity verified via silica gel chromatography .
Q. What experimental techniques are critical for validating the identity and purity of newly synthesized this compound derivatives?
- Methodological Answer : Key techniques include:
- Chromatography : Flash column chromatography using CH2Cl2/MeOH/NH3·H2O gradients for purification .
- Spectroscopy : NMR and MS for structural confirmation.
- In vitro assays : MTT assays on cancer cell lines (e.g., HepG2) to screen cytotoxicity .
- Reference standards : Compare with known compounds (e.g., Taxol as a positive control) .
Q. How do researchers address discrepancies in cytotoxicity data between in vitro and in vivo models for this compound derivatives?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) variability. For instance, while compound 7i (IC50 = 3.1 μM in vitro) shows potent activity, its in vivo efficacy requires PK optimization (e.g., bioavailability, half-life) . Parallel studies using rodent models and LC-MS/MS for plasma analysis are recommended .
Advanced Research Questions
Q. What strategies resolve contradictory SAR findings, such as reduced activity in this compound derivatives with trimethoxyphenyl substituents?
- Methodological Answer : Contradictions may stem from steric hindrance or electronic effects. For example, trimethoxyphenyl groups at 12-N reduce activity, but replacing them with anthracenyl groups restores potency (IC50: 3.1 μM) . Computational tools (e.g., ChemBioOffice) can predict ClogP and steric maps to guide substituent selection .
Q. How can computational modeling enhance the design of this compound-based Topoisomerase I inhibitors?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) identify binding interactions between derivatives (e.g., bromoacetyl-substituted 6b ) and Topo I active sites. These models explain S-phase arrest and apoptosis induction mechanisms . Validate predictions with in vitro Topo I inhibition assays and cell cycle analysis .
Q. What methodologies address the challenge of low solubility in this compound derivatives during in vivo studies?
- Methodological Answer : Solubility can be improved via:
- Prodrug design : Phosphoramide mustard derivatives enhance water solubility and tumor targeting .
- Nanoformulation : Liposomal encapsulation or PEGylation to improve bioavailability .
- PK profiling : Monitor plasma concentration-time curves using LC-MS/MS .
Data Presentation and Reproducibility
Q. How should researchers present SAR data to ensure reproducibility and clarity?
- Methodological Answer : Follow these guidelines:
- Tables : Include IC50 values, substituent groups, and ClogP data (see Table 1 in for a template).
- Graphs : Plot dose-response curves for cytotoxicity assays.
- Supplemental data : Provide synthesis protocols, spectral data, and raw assay results in supplementary files .
Q. What statistical methods are appropriate for analyzing cytotoxicity data in this compound studies?
- Methodological Answer : Use:
- Dose-response modeling : Calculate IC50 via nonlinear regression (e.g., GraphPad Prism).
- ANOVA : Compare multiple derivatives’ activities (p < 0.05 threshold) .
- Selectivity Index (SI) : SI = CC50 (cytotoxicity)/EC50 (efficacy), with SI > 10 indicating therapeutic potential .
Future Directions
Q. What emerging methodologies could advance the study of this compound’s anti-HCV mechanisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
